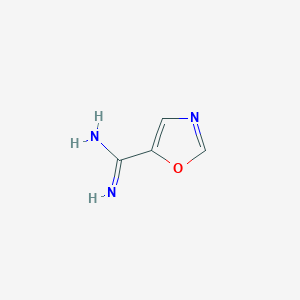
Oxazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole-5-carboximidamide belongs to the oxazole family, which is an important class of heterocyclic compounds. These molecules consist of a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. First synthesized in 1947, this compound is a stable liquid at room temperature with a boiling point of 69 °C .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for oxazole-5-carboximidamide. One common method involves cyclization of appropriate precursors, such as amidoximes or nitriles, under suitable conditions. For example:
Amidoxime Route: Reaction of amidoximes with acid chlorides or acid anhydrides leads to the formation of this compound.
Nitrile Route: Cyclization of nitriles with hydroxylamine or its derivatives also yields this compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and cost-effective synthesis.
Chemical Reactions Analysis
Reactivity:: Oxazole-5-carboximidamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the imidamide group can yield different derivatives.
Substitution: Substituents on the oxazole ring influence its reactivity.
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products:: The specific products depend on the reaction conditions and substituents. This compound derivatives find applications in drug discovery, materials science, and more.
Scientific Research Applications
Oxazole-5-carboximidamide’s versatility makes it valuable in various fields:
Medicinal Chemistry: Researchers explore its potential as antidiabetic, anti-inflammatory, and anticancer agents.
Materials Science: It contributes to the design of novel materials due to its unique ring structure.
Biological Studies: Investigations into its interactions with biological targets and pathways.
Mechanism of Action
The exact mechanism by which oxazole-5-carboximidamide exerts its effects depends on the specific derivative and its target. It may involve binding to enzymes, receptors, or cellular components.
Comparison with Similar Compounds
Oxazole-5-carboximidamide stands out due to its distinctive structure. Similar compounds include other oxazole derivatives (e.g., 1,3-oxazoles) and related heterocycles (e.g., 1,2,5-oxadiazoles) .
Properties
Molecular Formula |
C4H5N3O |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
1,3-oxazole-5-carboximidamide |
InChI |
InChI=1S/C4H5N3O/c5-4(6)3-1-7-2-8-3/h1-2H,(H3,5,6) |
InChI Key |
QJGFXHMMQLBFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


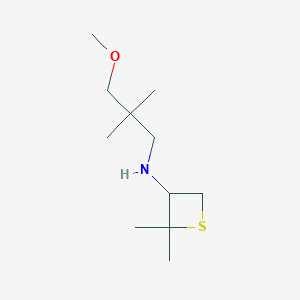
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)

![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)

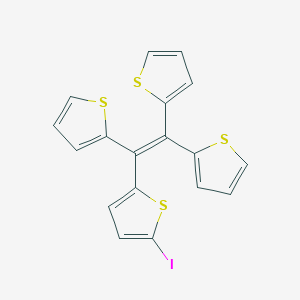
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)
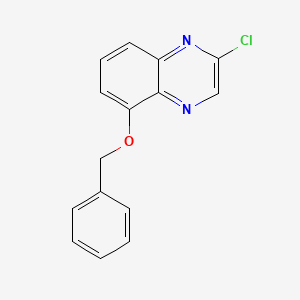

![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)
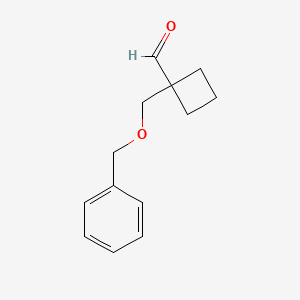
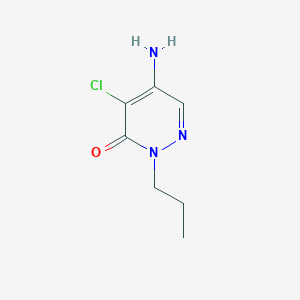
![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)

